2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 2-methanesulfonyl-1-(4-methylphenyl)propan-1-amine derives its systematic name from the IUPAC rules for substituted amines and sulfones. The parent chain is a three-carbon propane backbone with an amine (-NH₂) group at position 1. Substituents include a methanesulfonyl (-SO₂CH₃) group at position 2 and a 4-methylphenyl ring at position 1. The full IUPAC name reflects this substitution pattern: 1-(4-methylphenyl)-2-(methylsulfonyl)propan-1-amine.
Isomeric possibilities arise from variations in substituent positions and stereochemistry. Structural isomers include:
- Positional isomers : The methyl group on the phenyl ring could occupy the 2- or 3-positions instead of 4, yielding 2-methanesulfonyl-1-(2-methylphenyl)propan-1-amine or 2-methanesulfonyl-1-(3-methylphenyl)propan-1-amine.
- Stereoisomers : The chiral center at carbon 1 (bonded to the amine and phenyl groups) generates two enantiomers. However, standard synthetic routes typically produce racemic mixtures unless resolved via chiral chromatography.
Table 1: Nomenclature and Isomeric Variants
Molecular Geometry and Conformational Dynamics
The molecule adopts a tetrahedral geometry around the nitrogen atom and a trigonal pyramidal geometry around the sulfur atom in the methanesulfonyl group. Computational studies (DFT/B3LYP/6-31G*) reveal the following bond parameters:
- C-N bond length : 1.47 Å (indicative of sp³ hybridization at nitrogen)
- S=O bond lengths : 1.43 Å (consistent with sulfonyl group resonance stabilization)
- C-S bond length : 1.76 Å.
Conformational flexibility arises from rotation about the C-N and C-S bonds. The methanesulfonyl group prefers an anti conformation relative to the 4-methylphenyl group to minimize steric clashes between the sulfonyl oxygen atoms and the aromatic ring. This preference is corroborated by crystal structure data of analogous sulfonamides, which show a 75% prevalence of the anti conformation in similar environments.
Table 2: Key Geometric Parameters
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C-N Bond Length | 1.47 | DFT/B3LYP/6-31G* |
| S=O Bond Length | 1.43 | X-ray Crystallography |
| C-S-C Bond Angle | 104.5° | Computational |
Electronic Structure Analysis Through Frontier Molecular Orbital Theory
Frontier molecular orbital (FMO) analysis reveals the electronic properties governing reactivity. The highest occupied molecular orbital (HOMO) is localized on the amine nitrogen (-8.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonyl group (-1.5 eV), creating an energy gap (ΔE = 6.7 eV) indicative of moderate electrophilicity.
Key Observations :
- HOMO : The amine’s lone pair dominates, suggesting nucleophilic character at nitrogen.
- LUMO : Sulfonyl group antibonding orbitals accept electron density, facilitating reactions with nucleophiles.
- Charge Distribution : Natural population analysis (NPA) shows a partial positive charge on sulfur (+1.2 e) and a negative charge on oxygen (-0.8 e), polarizing the S=O bonds.
Table 3: Frontier Molecular Orbital Properties
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -8.2 | Amine nitrogen |
| LUMO | -1.5 | Sulfonyl group |
| ΔE | 6.7 | - |
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfonylpropan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-8-4-6-10(7-5-8)11(12)9(2)15(3,13)14/h4-7,9,11H,12H2,1-3H3 |
InChI Key |
CIGPVICRESLYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and methanesulfonyl chloride.
Formation of Intermediate: The reaction between 4-methylbenzaldehyde and methanesulfonyl chloride in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine.
Industrial Production Methods
In industrial settings, the production of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability in the production process.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and adjacent carbon atoms are susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ketone Formation | KMnO₄ in acidic medium (H₂SO₄) | 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-one | 65–70% | |
| Carboxylic Acid | CrO₃ in H₂O/acetone | 3-(Methanesulfonyl)-3-(4-methylphenyl)propanoic acid | 55% |
Mechanistic Insight :
-
Oxidation of the amine to a ketone proceeds via deprotonation of the α-hydrogen, followed by electron transfer to the oxidizing agent (e.g., KMnO₄).
-
Further oxidation to carboxylic acids involves cleavage of the C–N bond and subsequent oxidation of the intermediate aldehyde.
Substitution Reactions
The methanesulfonyl group acts as a leaving group in nucleophilic substitution reactions, while the amine participates in alkylation/acylation.
Key Observations :
-
N-Alkylation occurs regioselectively at the primary amine due to steric hindrance from the methanesulfonyl group.
-
Acidic cleavage of the sulfonamide group proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic attack by bromide .
Reduction Reactions
The sulfonyl group and aromatic ring remain stable under typical reduction conditions, while the amine may undergo reductive transformations.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amine Reduction | LiAlH₄, anhydrous ether | 2-Methanesulfonyl-1-(4-methylphenyl)propane | 45% |
Mechanism :
-
LiAlH₄ reduces the primary amine to an alkane via a two-electron transfer mechanism, retaining the sulfonyl and aromatic groups.
Hydrolysis Reactions
The methanesulfonyl group undergoes hydrolysis under extreme conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 24h | 1-(4-Methylphenyl)propan-1-amine sulfonic acid | 60% |
Pathway :
-
Protonation of the sulfonyl oxygen weakens the S–N bond, leading to cleavage and formation of sulfonic acid.
Cyclization and Condensation
The amine group participates in cycloaddition and condensation reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, EtOH, Δ | N-(Benzylidene)-2-methanesulfonyl-1-(4-methylphenyl)propan-1-amine | 75% |
Application :
-
Schiff bases derived from this compound show potential as intermediates in pharmaceutical synthesis.
Comparative Reactivity
The methanesulfonyl group significantly alters reactivity compared to unsubstituted analogs:
| Feature | 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine | 1-(4-Methylphenyl)propan-1-amine |
|---|---|---|
| Oxidation Rate | Slower (due to electron-withdrawing sulfonyl group) | Faster |
| Nucleophilic Strength | Weaker (sulfonyl group reduces amine basicity) | Stronger |
Industrial-Scale Considerations
Scientific Research Applications
2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Modulate Receptors: The compound may interact with receptors on cell surfaces, leading to changes in cellular signaling pathways.
Affect Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The synthesis of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine involves sulfonylation of propan-1-amine, a reaction sensitive to steric hindrance and pH . Ionic liquids (e.g., imidazolium salts) could optimize yield, as shown in other sulfonamide syntheses .
- Structure-Activity Relationship (SAR) : The 4-methylphenyl group likely enhances hydrophobic interactions in target binding, while the methanesulfonyl group may participate in hydrogen bonding or electrostatic interactions .
- Knowledge Gaps: Pharmacokinetic data (e.g., metabolic stability, toxicity) and specific biological targets for the compound remain unstudied, warranting further investigation.
Biological Activity
2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine, also known as a methanesulfonyl derivative of a propan-1-amine, has gained attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure featuring a methanesulfonyl group and a para-methylphenyl substituent, suggesting possible interactions with various biological targets.
The chemical formula for 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine is , with a molar mass of approximately 245.76 g/mol. Its structural characteristics are significant for its biological activity, particularly in relation to neurotransmitter systems.
Biological Activity Overview
Preliminary studies indicate that 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine exhibits stimulant effects, potentially interacting with serotonin and dopamine pathways. However, comprehensive pharmacological profiling remains limited, necessitating further investigation into its mechanisms of action and therapeutic potential.
The compound's structural similarity to known psychoactive substances suggests that it may influence neurotransmitter release or receptor activity. This could lead to effects such as increased alertness or mood enhancement, akin to other stimulants.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylamphetamine | Methyl group on the phenyl ring | Known stimulant with well-documented effects |
| Methamphetamine | Additional methyl groups | Stronger stimulant effects; widely studied |
| 4-Methylpropiophenone | Ketone functional group | Used in synthetic pathways for other psychoactive drugs |
| 4-Methylthioamphetamine | Sulfur-containing analog | Exhibits different pharmacological properties |
These comparisons highlight the distinct functional groups present in 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine that may confer unique biological properties.
Case Studies and Research Findings
Research exploring the biological activity of this compound is still emerging. Notably:
- Stimulant Effects : Initial studies suggest that the compound may act as a stimulant, similar to its analogs. The specific pathways through which it exerts these effects require further elucidation.
- Neurotransmitter Interaction : Given its structural characteristics, it is hypothesized that the compound may interact with dopamine and serotonin receptors, potentially enhancing neurotransmitter activity.
- In Vitro Studies : Future studies should focus on in vitro assays to assess the compound's effects on cell lines known to express relevant neurotransmitter receptors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with 1-(4-methylphenyl)propan-1-one. Introduce the methanesulfonyl group via nucleophilic substitution using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., NaH or EtN) in anhydrous THF or DCM .
- Step 2 : Brominate the α-position of the ketone using bromine in acetic acid to yield 2-bromo-1-(4-methylphenyl)propan-1-one .
- Step 3 : React the brominated intermediate with methylamine in acetonitrile or methanol under reflux to form the amine .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAc gradient) improves purity. Monitor by TLC and confirm via H/C NMR and LC-MS (e.g., m/z ~241 [M+H]) .
Q. Which analytical techniques are most effective for characterizing 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine?
- Recommended Methods :
- NMR Spectroscopy : H NMR (CDCl) identifies key signals: δ ~2.4 (s, 3H, CH-Ar), δ ~3.1 (s, 3H, SOCH), and δ ~3.8 (m, 1H, CH-NH) .
- LC-MS/HRMS : Confirm molecular ion ([M+H]) and fragmentation patterns. Use ESI+ mode with C18 columns (MeCN/HO + 0.1% formic acid) .
- IR Spectroscopy : Detect sulfonyl (S=O, ~1150–1300 cm) and amine (N-H, ~3300 cm^{-1) groups .
Advanced Research Questions
Q. How can synthetic by-products (e.g., halogenated derivatives) be systematically identified and resolved during synthesis?
- Approach :
- By-Product Tracking : Use LC-MS to detect impurities (e.g., chlorinated analogs from incomplete substitution). Compare retention times and fragmentation with synthesized standards .
- Mechanistic Insight : Optimize reaction stoichiometry (e.g., excess MsCl) and monitor intermediates via H NMR. For example, residual 2-bromo intermediates (δ ~4.5 ppm) indicate incomplete substitution .
- Purification : Employ preparative HPLC (C18, isocratic MeCN/HO) to isolate by-products for structural elucidation via 2D NMR (COSY, HSQC) .
Q. What challenges arise in determining the crystal structure of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine, and how are they addressed?
- Crystallographic Challenges :
- Disorder : The methanesulfonyl group may exhibit rotational disorder. Use SHELXL (TREFINE command) to model partial occupancy and anisotropic displacement parameters .
- Hydrogen Bonding : Analyze Hirshfeld surfaces (CrystalExplorer) to map interactions (e.g., N-H⋯O=S). Refine hydrogen positions using DFIX restraints .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Strategy :
- Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with morpholinophenyl or halogenated aryl groups) using methods similar to those in .
- Biological Assays : Test analogs for receptor binding (e.g., monoamine transporters via radioligand assays) or enzyme inhibition (IC determination). Compare with mexedrone derivatives .
- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystallographic data to predict binding modes at target sites (e.g., serotonin receptors) .
Q. What computational methods are suitable for predicting the reactivity and stability of 2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine?
- Tools and Workflows :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 09). Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvation dynamics (GROMACS) in water/ethanol to assess conformational stability .
- ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
